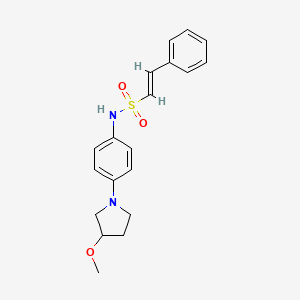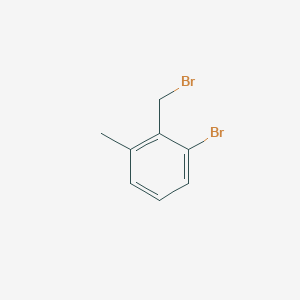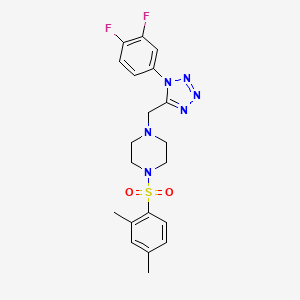
4,4,4-Trifluoro-3,3-dimethylbutan-1-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4,4-Trifluoro-3,3-dimethylbutan-1-amine hydrochloride is not directly mentioned in the provided papers. However, the papers discuss related fluorinated compounds and their reactions with amines, which can provide insights into the behavior of similar compounds. For instance, the reaction of perfluoro-2,5-dimethyl-3,4-hexanedione with amines suggests that fluorinated compounds can form stable adducts with amines . Additionally, the synthesis of novel fluorinated polyimides from a trifluoromethyl-substituted bis(ether amine) indicates the potential for creating complex fluorinated structures with amines .
Synthesis Analysis
The synthesis of related fluorinated compounds involves various methods, such as the use of 2,6-dinitro-4-trifluoromethylbenzenesulfonic acid for derivatizing primary amines , and the silver-catalyzed tandem hydroamination and cyclization of 2-trifluoromethyl-1,3-enynes with primary amines . These methods demonstrate the reactivity of fluorinated compounds with amines and the potential for creating diverse structures through catalytic processes.
Molecular Structure Analysis
The molecular structure of fluorinated compounds can be complex, as seen in the synthesis of polyimides derived from a trifluoromethyl-substituted bis(ether amine) . The presence of the trifluoromethyl group can influence the physical properties and reactivity of the molecule, as well as its ability to form stable bonds with other compounds, such as amines.
Chemical Reactions Analysis
Fluorinated compounds participate in a variety of chemical reactions. For example, the reaction of perfluoro-2,5-dimethyl-3,4-hexanedione with amines results in the formation of 1:1 adducts and, under certain conditions, oxamides . The silver-catalyzed reaction mentioned earlier leads to the formation of 4-trifluoromethyl-3-pyrrolines, showcasing the versatility of fluorinated compounds in chemical synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated compounds are influenced by the presence of fluorine atoms. For instance, the fluorinated polyimides mentioned have low moisture absorption and low dielectric constants, which are desirable properties for materials used in electronic applications . The stability of the derivatives formed from the reaction with 2,6-dinitro-4-trifluoromethylbenzenesulfonic acid also highlights the robustness of fluorinated compounds .
科学的研究の応用
Synthesis of Pyrrolidine Derivatives : A study demonstrates the synthesis of novel 1-alkyl- and 1-aryl-3,3-dimethylpyrrolidin-2-carbonitriles using a primary amine, which includes 4,4,4-Trifluoro-3,3-dimethylbutan-1-amine, in a water-based, environmentally friendly process (D’hooghe, Van Driessche, & Kimpe, 2009).
Trifluoromethyl-Containing Fused Pyridines Synthesis : Research on the reaction of 4,4,4-trifluoro-3-oxobutanoates with electron-rich amino heterocycles led to a straightforward procedure for regiospecific annulation of the trifluoromethylpyridine ring, demonstrating the utility of trifluoro compounds in complex organic synthesis (Volochnyuk et al., 2003).
Protection of Sulfonic Acids : A method for protecting sulfonic acids using the 'safety-catch' principle was developed, involving the reaction of compounds like 2,2-dimethylbutane-1,4-diol with 2-chloroethanesulfonyl chloride. This showcases another application in synthetic chemistry (Seeberger, Griffin, Hardcastle, & Golding, 2007).
Preparation of Amidines : 2,2,2-Trifluoroethyl imidates, prepared from a nitrile and a trihaloethanol like 4,4,4-Trifluoro-3,3-dimethylbutan-1-amine hydrochloride, have been used as reagents for the preparation of amidines, showing the compound's utility in the synthesis of nitrogen-containing compounds (Caron, Wei, Douville, & Ghosh, 2010).
Synthesis of Trisborylalkanes Precursors : In a study exploring the synthesis of dicarbapentaboranes(5), 1,1,1-tris(dichloroboryl)-3,3-dimethylbutane was synthesized, showing the versatility of similar trifluoro compounds in the creation of complex boron-containing molecules (Bayer, Pritzkow, & Siebert, 2002).
Safety and Hazards
特性
IUPAC Name |
4,4,4-trifluoro-3,3-dimethylbutan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12F3N.ClH/c1-5(2,3-4-10)6(7,8)9;/h3-4,10H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEFQYULTSROVQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCN)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,4-Trifluoro-3,3-dimethylbutan-1-amine hydrochloride | |
CAS RN |
1454690-74-4 |
Source


|
| Record name | 4,4,4-trifluoro-3,3-dimethylbutan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-((4-fluorophenyl)thio)butanamide](/img/structure/B2492429.png)

![3-(4-fluorophenoxy)-N-[4-(3-methoxyazetidin-1-yl)phenyl]benzamide](/img/structure/B2492431.png)
![3-(4-Methoxyphenyl)-5-{1-[3-(4-methoxyphenyl)propanoyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2492432.png)
![N-[2-(2,3-Dihydroindol-1-ylsulfonyl)ethyl]but-2-ynamide](/img/structure/B2492433.png)


![7-[(2,5-dimethylphenyl)methyl]-3-methyl-8-[(E)-2-(phenylmethylidene)hydrazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2492438.png)

![3-(1H-benzimidazol-2-yl)-6-ethyl-7-hydroxy-8-[(2-methylpiperidin-1-yl)methyl]-4H-chromen-4-one](/img/structure/B2492441.png)
![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(o-tolyl)acetamide](/img/structure/B2492442.png)
![2-(chloromethyl)-6-(4-chlorophenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/no-structure.png)
